Ethametsulfuron
Overview
Description
Ethametsulfuron is a selective herbicide primarily used to control broad-leaved weeds in crops such as oilseed rape and fodder rape . It is a member of the sulfonylurea family, characterized by its high phytotoxicity and low application rates. The compound is moderately soluble in water and relatively persistent in both soil and aqueous systems .
Mechanism of Action
Target of Action
Ethametsulfuron primarily targets the enzyme acetolactate synthase (ALS) , also known as acetohydroxyacid synthase (AHAS) . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, namely valine, leucine, and isoleucine .
Mode of Action
This compound acts as an inhibitor of the ALS enzyme . By binding to this enzyme, it prevents the synthesis of the branched-chain amino acids. This disruption in protein synthesis interferes with DNA synthesis and cell division and growth, ultimately leading to plant death .
Biochemical Pathways
The inhibition of the ALS enzyme disrupts the biochemical pathway responsible for the synthesis of branched-chain amino acids. This disruption affects protein synthesis, which in turn interferes with DNA synthesis and cell division. The inability of the plant to produce these essential amino acids leads to stunted growth and eventually plant death .
Pharmacokinetics
These properties suggest that this compound could be readily absorbed and distributed within the plant system. It also presents a high risk of leaching to groundwater .
Result of Action
The primary result of this compound’s action is the death of the plant. By inhibiting the ALS enzyme, this compound disrupts the synthesis of essential branched-chain amino acids. This disruption leads to a cascade of effects, including the interference of DNA synthesis and cell division and growth, ultimately resulting in plant death .
Action Environment
This compound is a selective herbicide used to control broad-leaved weeds, especially in oilseed rape . Its effectiveness can be influenced by environmental factors. For instance, it is moderately soluble in water and volatile, which means it could be affected by soil and weather conditions . It is relatively persistent in both soil and aqueous systems, suggesting it can remain active for a considerable period . Due to its chemical properties, it presents a high risk of leaching to groundwater .
Biochemical Analysis
Biochemical Properties
Ethametsulfuron interacts with various enzymes and proteins. A soil bacterium, Pseudomonas sp. SW4, capable of degrading this compound, has been isolated . This bacterium degrades this compound through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .
Cellular Effects
It is known that this compound can cause DNA damage in mice bone marrow cells
Molecular Mechanism
The molecular mechanism of this compound involves interactions with enzymes and proteins. For instance, SulE, an esterase, detoxifies a variety of sulfonylurea herbicides, including this compound, through de-esterification . The P44R mutation in SulE alters the flexibility of the lid loop, leading to the repositioning of the sulfonylurea heterocyclic ring to a relatively stable conformation, thus increasing activity .
Temporal Effects in Laboratory Settings
It is known that this compound is relatively persistent in both soil and aqueous systems , suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that this compound can cause DNA damage in mice bone marrow cells
Metabolic Pathways
This compound is involved in various metabolic pathways. It is degraded by the Pseudomonas sp. SW4 bacterium through two separate pathways: one leads to the cleavage of the sulfonylurea bridge, whereas the other leads to the dealkylation and opening of the triazine ring of this compound .
Transport and Distribution
Given its moderate solubility in water and volatility , it is likely that this compound can be transported and distributed within cells and tissues.
Preparation Methods
Ethametsulfuron can be synthesized through the formal condensation of the carboxy group of this compound with methanol, resulting in the formation of its methyl ester . Industrial production methods typically involve the use of advanced analytical techniques to ensure the purity and quality of the compound .
Chemical Reactions Analysis
Ethametsulfuron undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups attached to the triazine ring, affecting the compound’s herbicidal activity.
Substitution: The triazine ring can undergo substitution reactions, where different functional groups replace the existing ones.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed depend on the specific reaction conditions and the reagents used .
Scientific Research Applications
Ethametsulfuron has a wide range of scientific research applications:
Comparison with Similar Compounds
Ethametsulfuron is unique among sulfonylurea herbicides due to its specific chemical structure and mode of action. Similar compounds include:
Metsulfuron: Another sulfonylurea herbicide with a similar mode of action but different chemical structure.
Thifensulfuron: Used in cereal crops, it has a broader spectrum of activity compared to this compound.
This compound stands out due to its high selectivity and effectiveness at low application rates, making it a preferred choice for specific agricultural applications .
Properties
IUPAC Name |
2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLGCAJYYKDTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N6O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90869542 | |
Record name | Ethametsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111353-84-5 | |
Record name | Ethametsulfuron [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethametsulfuron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHAMETSULFURON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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